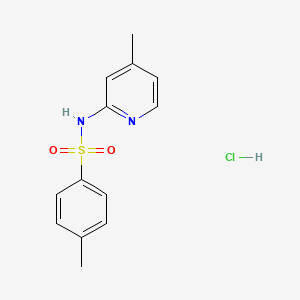

4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride

CAS No.:

Cat. No.: VC15894592

Molecular Formula: C13H15ClN2O2S

Molecular Weight: 298.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15ClN2O2S |

|---|---|

| Molecular Weight | 298.79 g/mol |

| IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C13H14N2O2S.ClH/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13;/h3-9H,1-2H3,(H,14,15);1H |

| Standard InChI Key | LAIVCEHWKMPXHS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide hydrochloride, reflects its bifunctional aromatic system. The benzene ring is sulfonylated at the 4-position and linked via a sulfonamide bond to a 4-methyl-substituted pyridyl group . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 298.79 g/mol | |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl | |

| InChIKey | LAIVCEHWKMPXHS-UHFFFAOYSA-N |

The hydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for in vitro assays. The methyl groups on both aromatic rings likely influence steric and electronic interactions, potentially modulating binding affinities to biological targets .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-methyl-2-aminopyridine in an alkaline medium, followed by hydrochloride salt formation :

This method parallels the synthesis of analogous sulfonamides, where the amine nucleophile attacks the electrophilic sulfur in sulfonyl chloride . The reaction typically proceeds in aqueous or mixed solvents (e.g., water-ethanol), with purification via recrystallization .

Structural Confirmation

Characterization employs multimodal analytical techniques:

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HR-MS):

-

Fourier-Transform Infrared Spectroscopy (FTIR):

Analytical and Industrial Applications

Chromatographic Analysis

HPLC-MS/MS methods validated for metabolite detection in related sulfonamides (e.g., plasma, urine) could be adapted for pharmacokinetic studies .

Material Science

Sulfonamide-metal complexes exhibit catalytic activity in organic reactions, suggesting utility in green chemistry .

Comparative Analysis with Related Compounds

Future Directions

-

Metabolic Profiling: HPLC-MS/MS studies to identify metabolites, as demonstrated for analogous compounds .

-

Target Validation: Screening against kinase or carbonic anhydrase isoforms to confirm inhibitory activity .

-

Complexation Studies: Exploring metal-binding properties for catalytic or therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume